2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound. Its structure contains multiple functional groups, making it a fascinating subject for research in chemistry and pharmacology. This compound is characterized by its oxo group, pyrimidin-2-yloxy moiety, cyclohexyl ring, dihydrobenzo[d]oxazole core, and sulfonamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions::
Step 1: The synthesis typically begins with the preparation of the dihydrobenzo[d]oxazole core, which involves a cyclization reaction of o-aminophenol derivatives with carbonyl compounds.
Step 2: Introduction of the sulfonamide group through sulfonation, typically using chlorosulfonic acid or sulfonyl chlorides.
Step 3: Preparation of the 4-(pyrimidin-2-yloxy)cyclohexyl moiety involves the nucleophilic substitution reaction of pyrimidine derivatives with cyclohexanol or related alcohols.
Step 4: The final coupling step involves the condensation of the intermediate products obtained from steps 1-3 under basic conditions, often using a base like triethylamine and a suitable solvent such as dichloromethane.
Industrially, these steps are often optimized for scale-up, including the use of continuous flow reactors to enhance yield and purity. Industrial production also leverages automated synthesis robots for precise control over reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation, especially at the oxo group, leading to various derivatives that might exhibit different biological activities.
Reduction: The cyclohexyl and oxo groups can undergo reduction, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidin-2-yloxy moiety is susceptible to nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Oxidized derivatives
Reduced derivatives
Substituted analogs depending on the reagent used
Scientific Research Applications
This compound has several scientific research applications due to its multifunctional structure:
Chemistry: Used as a reagent or intermediate in organic synthesis for creating novel compounds.
Biology: Studies its interactions with enzymes and proteins, potentially as an inhibitor or activator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials and as a template for creating molecular probes and sensors.
Mechanism of Action
Mechanism::
The compound primarily acts through its interactions with biological macromolecules, including proteins and nucleic acids.
The sulfonamide group often participates in hydrogen bonding and electrostatic interactions, critical for its binding to target molecules.
The pyrimidin-2-yloxy moiety can interact with nucleotide binding sites, potentially disrupting normal cellular processes.
Targets include enzymes like carbonic anhydrase, proteases, and other regulatory proteins.
Pathways involved often pertain to signal transduction, metabolism, and gene expression regulation.
Comparison with Similar Compounds
Comparison::
Compared to similar compounds such as sulfonamide derivatives without the pyrimidin-2-yloxy group or oxazole rings, this compound exhibits unique binding properties and biological activities.
Similar compounds include:
Sulfadiazine
Sulfamethoxazole
Benzoxazole derivatives with varying substituents
The unique combination of these functional groups gives 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide a distinct place in both academic research and potential therapeutic development.
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Properties
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c22-17-20-14-10-13(6-7-15(14)26-17)27(23,24)21-11-2-4-12(5-3-11)25-16-18-8-1-9-19-16/h1,6-12,21H,2-5H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIEFCDYHXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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